molecular formula C7H5F3N2O B11717486 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

Cat. No.: B11717486
M. Wt: 190.12 g/mol
InChI Key: HHGLJGUUVSLSFC-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyrimidine with ethanone under specific conditions to yield the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, with temperature and pressure conditions optimized to maximize yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and pyrimidine ring can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: In industrial applications, it may be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context, but can include metabolic pathways, signal transduction pathways, and others.

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-one and 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one share structural similarities but differ in their specific functional groups and positions.

    Uniqueness: The presence of the trifluoromethyl group and its specific position on the pyrimidine ring confer unique chemical properties and reactivity to this compound, making it distinct from its analogs.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3

InChI Key

HHGLJGUUVSLSFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

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